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2-Amino-4-hydroxynicotinaldehyde

Cat. No.: B13509135
M. Wt: 138.12 g/mol
InChI Key: HFARKXFREBNPMF-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Aldehydes in Heterocyclic Chemistry

Pyridine (B92270), a six-membered heterocyclic aromatic compound, serves as a foundational structure in numerous areas, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The introduction of an aldehyde group onto the pyridine ring, forming pyridine-based aldehydes, dramatically expands its synthetic utility. These aldehydes are key intermediates in various chemical transformations, such as condensation and cyclization reactions, leading to the formation of more complex heterocyclic systems. numberanalytics.comrsc.org

The aldehyde functional group is highly reactive and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. sigmaaldrich.com This reactivity, coupled with the inherent properties of the pyridine ring, allows for the construction of diverse molecular architectures. For instance, pyridine-based aldehydes are used in the synthesis of drugs like antihistamines and anti-inflammatory agents, as well as in the creation of pesticides. numberanalytics.com Furthermore, their derivatives are integral to the development of conjugated polymers for electronics and dyes and pigments. numberanalytics.comnumberanalytics.com

The versatility of pyridine-based aldehydes is further highlighted by their role in multicomponent reactions, where their ability to react with various nucleophiles and electrophiles enables the efficient assembly of complex molecules in a single step. researchgate.net This efficiency is a significant advantage in modern organic synthesis, where the demand for rapid and sustainable methods for producing novel compounds is ever-increasing.

Unique Structural Features of 2-Amino-4-hydroxynicotinaldehyde and its Position within Functionalized Nicotinaldehydes

This compound is a specific example of a functionalized nicotinaldehyde, which is a derivative of pyridine-3-carbaldehyde. Its structure is characterized by a pyridine ring substituted with an amino group at the 2-position, a hydroxyl group at the 4-position, and an aldehyde (formyl) group at the 3-position.

The presence of these three distinct functional groups on the pyridine scaffold imparts unique chemical properties to the molecule. The amino group acts as an electron-donating group, influencing the electron density of the pyridine ring and its reactivity in electrophilic substitution reactions. nih.gov Conversely, the aldehyde group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but facilitates nucleophilic substitution reactions, particularly at the 2- and 4-positions. nih.gov The hydroxyl group can exhibit both electron-donating and -withdrawing properties depending on the reaction conditions and can also participate in hydrogen bonding.

This combination of functional groups allows for a rich and varied chemistry. The amino and hydroxyl groups can be further functionalized, and the aldehyde group can undergo a wide array of reactions, making this compound a versatile precursor for the synthesis of various fused heterocyclic systems and other complex organic molecules. Its unique substitution pattern distinguishes it from other nicotinaldehyde derivatives and provides specific opportunities for targeted synthesis.

Below is a data table summarizing some of the key properties of this compound and related compounds.

PropertyThis compound2-Hydroxynicotinaldehyde (B1277654)2-Amino-4-hydroxypyridine (B184335)
Molecular Formula C₆H₆N₂O₂ bldpharm.comC₆H₅NO₂ sigmaaldrich.comC₅H₆N₂O chemscene.com
Molecular Weight 138.12 g/mol bldpharm.com123.11 g/mol sigmaaldrich.com110.11 g/mol chemscene.com
CAS Number 1289098-84-5 bldpharm.com36404-89-4 sigmaaldrich.com33631-05-9 chemscene.com
Melting Point Not available223 °C sigmaaldrich.comNot available
Boiling Point Not available50 °C at 80 Torr chemicalbook.comNot available
SMILES O=CC1=C(N)N=CC=C1O bldpharm.comO=CC1=NC=CC=C1OOC1=CC(N)=NC=C1 chemscene.com

Historical Context of Aminohydroxypyridine Chemistry

The chemistry of aminohydroxypyridines has a history rooted in the broader exploration of pyridine derivatives. Early work in the 20th century focused on the synthesis and characterization of various substituted pyridines. A patent filed in 1929 and granted in 1932 describes a process for preparing alpha-hydroxy-alpha-amino-pyridine by treating alpha-alpha-diamino-pyridine with a dilute mineral acid like hydrochloric acid. google.com This early research laid the groundwork for understanding the fundamental reactions of these bifunctional heterocyclic compounds.

Over the decades, the interest in aminohydroxypyridines has grown, driven by their potential applications in medicinal chemistry and materials science. chemimpex.com The development of new synthetic methodologies has been a key focus, aiming for more efficient and selective ways to introduce amino and hydroxyl groups onto the pyridine ring. For example, research has explored the condensation of various precursors to form the pyrimidine (B1678525) ring, a related heterocyclic system. google.com

The study of aminohydroxypyridine derivatives has also been instrumental in understanding the biosynthesis of more complex molecules. For instance, research in the 1960s investigated the role of 2-amino-4-hydroxypteridine derivatives in the biosynthesis of folic acid and in the metabolism of organisms like Drosophila melanogaster. nih.govnih.gov While these are pteridine (B1203161) systems, the underlying chemistry of the aminohydroxy-substituted heterocyclic core is relevant.

More recent research has delved into the synthesis and properties of a wide array of functionalized aminopyridines and their derivatives, including those with potential as antitumor agents and inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase. mdpi.comnih.govresearchgate.net The continuous development in this field underscores the enduring importance of aminohydroxypyridine chemistry in the quest for new molecules with valuable biological and material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B13509135 2-Amino-4-hydroxynicotinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

2-amino-4-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C6H6N2O2/c7-6-4(3-9)5(10)1-2-8-6/h1-3H,(H3,7,8,10)

InChI Key

HFARKXFREBNPMF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)C=O)N

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Amino 4 Hydroxynicotinaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Group

The aldehyde group (-CHO) at the 3-position of the pyridine (B92270) ring is a key site of reactivity, susceptible to both nucleophilic attack at the carbonyl carbon and electrophilic interactions. Its reactivity is modulated by the electron-donating effects of the amino and hydroxyl groups on the ring.

Condensation Reactions

The aldehyde functionality readily participates in condensation reactions with a variety of nucleophiles, leading to the formation of new carbon-nitrogen and carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular scaffolds. A notable example is the reaction with aminoguanidine, which results in the formation of a guanylhydrazone. This transformation is a critical step in the synthesis of potent inhibitors of inducible nitric oxide synthase (iNOS).

Another significant condensation reaction involves the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds in the presence of a base. For instance, its reaction with malononitrile (B47326) can yield dicyanovinyl-substituted pyridines, which are precursors to various heterocyclic systems.

Table 1: Examples of Condensation Reactions of 2-Amino-4-hydroxynicotinaldehyde

ReactantReagent/ConditionsProduct
This compoundAminoguanidineGuanylhydrazone derivative
This compoundMalononitrile, base2-Amino-4-hydroxy-3-(2,2-dicyanovinyl)pyridine

Reductive and Oxidative Transformations

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing pathways to other important classes of compounds.

Reduction: Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can selectively reduce the aldehyde to a hydroxymethyl group, yielding (2-amino-4-hydroxy-3-pyridyl)methanol. This transformation is crucial for accessing a range of pyridine-based polyols and other derivatives.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-amino-4-hydroxynicotinic acid, using mild oxidizing agents. This carboxylic acid derivative serves as a versatile intermediate for further functionalization, such as esterification or amide bond formation.

Reactivity of the Amino Group

The amino group (-NH2) at the 2-position is a strong activating group and a primary nucleophile, playing a pivotal role in directing the reactivity of the molecule.

Acylation Reactions

The amino group readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) can yield 2-acetamido-4-hydroxynicotinaldehyde. This acylation can be a strategic step to protect the amino group during subsequent reactions or to introduce specific functionalities.

Amine-Directed Transformations

The nucleophilic nature of the amino group can be harnessed to construct fused heterocyclic systems. For example, condensation with β-ketoesters can lead to the formation of pyridopyrimidine derivatives, which are of significant interest in medicinal chemistry. The amino group acts as the initial nucleophile, attacking the keto group, followed by cyclization and dehydration.

Reactivity of the Hydroxyl Group

The hydroxyl group (-OH) at the 4-position is also a key functional handle. Its reactivity is influenced by the electronic nature of the pyridine ring. It can undergo O-alkylation and O-acylation reactions. For example, treatment with an alkyl halide in the presence of a base can lead to the corresponding ether derivative. This modification can be used to alter the solubility and electronic properties of the molecule.

Etherification and Esterification Reactions

The hydroxyl and amino groups of this compound are available for etherification and esterification reactions, respectively.

Etherification: The hydroxyl group can undergo etherification to form alkoxy derivatives. This reaction typically proceeds under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, which then reacts with an alkyl halide.

Esterification: The amino group can be acylated to form amides, a reaction analogous to esterification. This transformation can be achieved using acid chlorides or anhydrides under basic conditions. libretexts.org The carboxylic acid function of an amino acid can also be esterified using an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification. masterorganicchemistry.compearson.com The reaction is an equilibrium process, and often the alcohol is used in large excess to drive the reaction towards the ester product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.com

Kinetic studies on the esterification of hexanoic acid with various N,N-dialkylamino alcohols have shown that the reaction rate is influenced by the ability of the amino alcohol to activate the carboxylic acid through hydrogen bonding. researchgate.net For instance, a seven-membered transition state has been proposed for the reactions of 2-amino alcohols. researchgate.net

A process for the esterification of amino acids and peptides using a hydrosulphate of the general formula ROSO3H, prepared in situ from chlorosulphonic acid and an alcohol, has also been described. google.com

Tautomerization Processes and Their Impact on Reactivity

This compound can exist in different tautomeric forms due to the proton mobility between the hydroxyl group, the amino group, and the pyridine ring nitrogen. The two primary tautomers are the hydroxy-pyridine form and the pyridone form.

The equilibrium between these tautomers can be influenced by factors such as solvent polarity and pH. In the solid state, derivatives of 4-hydroxypyrimidine (B43898) show a strong preference for the 3H-keto tautomer. nih.gov However, in solution, both tautomeric forms can be present. nih.gov The different tautomers exhibit distinct reactivity profiles. The hydroxy form behaves more like a typical phenol, while the pyridone form has an amide-like character. This tautomerism plays a crucial role in directing the regioselectivity of its reactions.

Pyridine Ring Functionalization and Derivatization

The pyridine ring of this compound is susceptible to various functionalization and derivatization reactions, allowing for the introduction of new substituents and the construction of more complex molecular architectures.

C-H Activation and Functionalization Strategies

Direct C-H activation of the pyridine ring offers an efficient route to introduce functional groups without the need for pre-functionalized starting materials. While methods often exploit the directing effect of the nitrogen atom, accessing distal positions can be challenging. digitellinc.com One strategy involves utilizing the relative acidity of C-H bonds and employing a strong base with low Lewis acidity to achieve C4-selective functionalization of pyridines. digitellinc.com Another approach for the C4-selective amination of pyridines involves a nucleophilic substitution of hydrogen (SNH) via 4-pyridyl pyridinium (B92312) salt intermediates. nih.gov

Selective Substitution Reactions

The existing amino and hydroxyl groups on the pyridine ring direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. The electron-donating nature of these groups activates the ring, primarily at the positions ortho and para to them. Conversely, in nucleophilic aromatic substitution reactions, the electron-withdrawing character of the pyridine nitrogen facilitates the displacement of leaving groups at the C2 and C4 positions. The development of site-selective functionalization of N-heteroarenes is a significant area of research, with a particular focus on direct amination to access pharmacologically important structures like 4-aminopyridines. nih.gov

Pathways to Fused Heterocyclic Systems

The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems.

Intramolecular Cyclization Reactions

The aldehyde group can react with the amino group or the hydroxyl group under appropriate conditions to form a new ring fused to the pyridine core. For instance, intramolecular condensation between the aldehyde and the amino group can lead to the formation of a dihydropyridopyrimidine ring system. The cyclization of a delta-hydroxy acid to a delta-lactone, which involves the intramolecular reaction of a hydroxyl group with a carboxylic acid group, provides a conceptual parallel for the types of ring-closing reactions possible. youtube.com

The synthesis of fused heterocycles is a broad and active area of chemical research. wiley-vch.de Various methods have been developed for the construction of fused heterocyclic systems from suitably functionalized precursors. science.govrsc.orgresearchgate.net For example, solid-phase synthesis has been employed to prepare a variety of substituted benzothiazoles and other related fused heterocycles from a common resin-bound intermediate. nih.gov Nickel-catalyzed intramolecular cyclization of Baylis-Hillman adducts of 2-cyanoaniline has been used to synthesize 2,3-dihydroquinolin-4(1H)-ones. rsc.org

Annulation Strategies

The strategic construction of fused heterocyclic systems, known as annulation, is a cornerstone of synthetic organic chemistry, enabling the creation of complex molecular architectures from simpler precursors. In the context of this compound, its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde, provides a versatile platform for various annulation strategies. These strategies are primarily directed towards the synthesis of fused pyridine and pyrimidine (B1678525) ring systems, which are prevalent scaffolds in medicinal chemistry and materials science.

One of the most powerful and convergent approaches for constructing fused heterocyclic systems from precursors like this compound is through multicomponent reactions (MCRs). MCRs allow for the formation of multiple bonds in a single synthetic operation, offering significant advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses. nih.govnih.gov

The versatility of this approach is further enhanced by the wide array of active methylene compounds that can be employed, leading to a diverse range of fused systems. Examples of suitable active methylene compounds include β-diketones, β-ketoesters, malononitrile, and cyanoacetamides. nih.govnih.gov The specific nature of the active methylene compound will dictate the substitution pattern on the newly formed ring.

Another significant annulation strategy involves the reaction of this compound with 1,3-dicarbonyl compounds or their equivalents. In these reactions, the amino group of the nicotin-aldehyde can act as a binucleophile, reacting with both carbonyl groups of the dicarbonyl compound to form a fused pyrimidine ring. This type of cyclocondensation reaction is a fundamental method for the synthesis of pyrimido-fused heterocycles. The reaction conditions for these transformations can often be tailored, with some proceeding under thermal conditions, while others may be catalyzed by acids or bases. The use of microwave irradiation has also been shown to accelerate these reactions and improve yields in analogous systems. nih.gov

The following table summarizes potential annulation strategies for this compound based on established synthetic methodologies for related compounds.

Annulation Strategy Reactant Type Resulting Fused System Key Reaction Type
Multicomponent ReactionAldehyde, Active Methylene CompoundFused PyridinesKnoevenagel Condensation, Michael Addition, Intramolecular Cyclization
Cyclocondensation1,3-Dicarbonyl CompoundFused PyrimidinesNucleophilic Addition, Cyclization
Thermal CyclizationVinylogous Amine IntermediateFused PyridinesElectrocyclization

Synthesis of N-Heterocyclic Precursors

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These precursors can then be further elaborated into more complex molecular structures. The primary transformations leverage the nucleophilicity of the amino group and the electrophilicity of the aldehyde group to construct new rings.

A prominent application of this compound is in the synthesis of pyrimido[4,5-b]quinoline and pyrido[2,3-d]pyrimidine derivatives. These fused heterocyclic systems are of significant interest due to their diverse biological activities. nih.govrsc.orgnih.gov The synthesis of these structures can often be achieved through one-pot multicomponent reactions. For instance, the reaction of an aminopyrimidine with dimedone and an aromatic aldehyde can lead to the formation of pyrimido[4,5-b]quinolines. scilit.com By analogy, this compound could react with a β-diketone and another aldehyde component to generate related fused systems.

The synthesis of fused pyridines is another key transformation pathway. This can be accomplished through reactions with various carbon sources that can undergo condensation and cyclization. For example, the reaction with α,β-unsaturated aldehydes or ketones can lead to the formation of a new pyridine ring fused to the initial pyridine core. researchgate.net

Furthermore, the condensation of this compound with active methylene compounds is a versatile route to highly functionalized pyridine derivatives. For example, reaction with malononitrile in the presence of a suitable catalyst can yield 2-amino-3-cyanopyridine (B104079) derivatives. These compounds are themselves valuable precursors for the synthesis of other fused heterocycles like tetrazoles. researchgate.net

The following table outlines the synthesis of various N-heterocyclic precursors from this compound, based on analogous reactions reported in the literature.

Target Heterocycle Reagents Reaction Type Significance of Product
Pyrimido[4,5-b]quinolinesβ-Diketones, AldehydesMulticomponent ReactionPotential anticancer and HER2 inhibitors nih.gov
Pyrido[2,3-d]pyrimidines1,3-Diketones, 6-Aminouracil, AldehydesMechanochemical Multicomponent ReactionBiologically active scaffolds rsc.org
Fused Pyridinesα,β-Unsaturated Aldehydes/KetonesCycloaddition/CondensationCore structures in medicinal chemistry
2-Amino-3-cyanopyridinesMalononitrileKnoevenagel Condensation, CyclizationPrecursors for further heterocyclization

It is important to note that while these synthetic strategies are based on well-established reactivity patterns of similar compounds, the specific reaction conditions and outcomes for this compound would require experimental validation. The electronic nature of the pyridine ring and the presence of the hydroxyl group may influence the reactivity and regioselectivity of these transformations.

Role in Advanced Organic Synthesis

Catalytic Applications and Directing Group Chemistry

There is no specific information available in the searched scientific literature detailing the use of 2-Amino-4-hydroxynicotinaldehyde in catalytic applications or as a directing group. The following subsections are based on the potential, yet currently undocumented, applications for this compound.

Function as a Transient Directing Group in C-H Activation

No published studies were found that describe the use of this compound as a transient directing group for C-H activation reactions. While related pyridine (B92270) aldehydes have been successfully employed in this capacity, the specific contribution and efficacy of the 2-amino-4-hydroxy substitution pattern have not been reported.

Catalysis in Hydrogen Isotope Exchange Reactions

Scientific literature does not currently contain reports on the application of this compound as a catalyst for hydrogen isotope exchange (HIE) reactions. The development of catalysts for selective deuteration is an active area of research, but the role of this specific compound has not been documented.

Influence of Pyridine Ring and Hydroxyl Group on Catalytic Activity

A discussion on the influence of the pyridine ring and hydroxyl group of this compound on catalytic activity cannot be conducted, as no studies on its catalytic activity have been found. The electronic and steric effects of the amino and hydroxyl substituents on the pyridine core are of theoretical interest but lack experimental data in the context of catalysis.

Building Block for Complex Molecular Architectures

While the structure of this compound suggests its potential as a versatile precursor for more complex molecules, there is a lack of specific examples in the available literature.

Precursor in the Synthesis of Substituted Pyridines

No specific synthetic routes starting from this compound to produce other substituted pyridines are described in the searched literature. Its functional groups offer theoretical handles for further elaboration, but practical applications have not been published.

Intermediate in the Formation of Novel Heterocycles

There are no documented instances of this compound serving as an intermediate in the synthesis of novel heterocyclic systems. The condensation of its aldehyde and amino groups with other reagents is a plausible, yet unreported, strategy for constructing fused-ring systems or other complex heterocycles.

Derivatization and Functionalization of Other Organic Molecules

Application in Deuteration Strategies for Amino Acids

The site-selective incorporation of deuterium (B1214612) into molecules is of significant interest for applications ranging from drug discovery to metabolic research. This compound has been identified as an effective catalyst for the α-deuteration of α-amino esters. nih.govfigshare.com

An efficient method utilizes 2-hydroxynicotinaldehyde (B1277654) as a catalyst for hydrogen isotope exchange on α-amino esters in deuterium oxide (D₂O) under mild conditions. nih.govresearchgate.net This process demonstrates a broad substrate scope and high tolerance for various functional groups, leading to excellent yields and high levels of deuterium incorporation. nih.govfigshare.com The catalytic activity is critically dependent on the compound's structure; the ortho-hydroxyl group and the pyridine ring work in concert to stabilize carbanion intermediates and increase the acidity of the α-C-H bond on the amino ester, thereby facilitating the exchange. nih.gov

Research has shown that this method provides a practical route to α-deuterated α-amino esters, which are valuable precursors for deuterated amino acids and amino amides. nih.govacs.org The process is notable for its mild reaction conditions, low catalyst loading, and the use of D₂O as the deuterium source. nih.govacs.org While the reaction produces racemic mixtures of the deuterated esters, further derivatization into deuterated amino acids and amides can be achieved in good yields without loss of the incorporated deuterium. nih.govacs.org

Substrate (Amino Ester)Catalyst Loading (mol %)Temperature (°C)Deuterium Incorporation (%)
L-Alanine methyl ester550>99
L-Phenylalanine methyl ester550>99
L-Leucine methyl ester55098
L-Isoleucine methyl ester55098
L-Valine methyl ester55097
L-Methionine methyl ester550>99
L-Tyrosine methyl ester55098
L-Tryptophan methyl ester55096

This table summarizes the results from a study on the deuteration of various L-amino acid methyl esters using 2-hydroxynicotinaldehyde as a catalyst in D₂O. The data highlights the high efficiency of the catalyst across a range of substrates under optimized conditions. nih.gov

Generation of Pyrimidine-Based Chalcone (B49325) Analogs

Pyrimidine-based chalcone analogs are a class of compounds with significant biological and pharmaceutical interest. derpharmachemica.com Their synthesis typically involves a two-step process: the formation of a chalcone backbone followed by its cyclization to form the pyrimidine (B1678525) ring.

The first step is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an aryl ketone in the presence of a base or acid catalyst to form an α,β-unsaturated ketone, the core structure of a chalcone. scispace.comnih.govaip.org Theoretically, this compound could serve as the aromatic aldehyde in this reaction, condensing with a suitable ketone.

In the second step, the resulting chalcone is reacted with a reagent such as guanidine (B92328), urea, or thiourea (B124793) to construct the pyrimidine ring. derpharmachemica.comderpharmachemica.comacs.org For instance, reacting a chalcone with guanidine hydrochloride in the presence of a base like potassium hydroxide (B78521) leads to the formation of a 2-aminopyrimidine (B69317) derivative. derpharmachemica.comderpharmachemica.com This cyclization reaction is a common and effective method for synthesizing a wide variety of substituted pyrimidines from chalcone precursors. acs.orgresearchgate.netnih.gov

While the direct use of this compound in this specific two-step synthesis of pyrimidine-based chalcone analogs is not explicitly detailed in the surveyed literature, the established reactivity of aldehydes in Claisen-Schmidt condensations and the subsequent cyclization of the resulting chalcones provide a well-trodden synthetic path. derpharmachemica.comscispace.com The general method involves reacting various substituted aldehydes and ketones to produce chalcones, which are then cyclized to yield pyrimidine derivatives with diverse functionalities. researchgate.netijper.orgpnrjournal.com

StepReaction TypeReactantsProduct
1Claisen-Schmidt CondensationAromatic Aldehyde + Aryl KetoneChalcone (α,β-Unsaturated Ketone)
2CyclizationChalcone + Guanidine/Urea/ThioureaPyrimidine Derivative

This table outlines the general synthetic strategy for producing pyrimidine derivatives from chalcones.

Mechanistic and Theoretical Investigations

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to model and predict the behavior of 2-Amino-4-hydroxynicotinaldehyde at an atomic level. These theoretical investigations provide data that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For compounds related to this compound, such as 3-hydroxypyridine-4-one derivatives, DFT analysis has been employed to determine chemical reactivity and stability. nih.govnih.gov Such studies typically involve calculating molecular orbital energies, like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the kinetic stability of a molecule. nih.govnih.gov

DFT calculations can also map the electrostatic potential to understand the charge distribution and identify sites susceptible to nucleophilic or electrophilic attack. For the broader class of substituted pyridines, electronic structure calculations are vital for probing reaction mechanisms, such as phosphoryl transfer, by analyzing the charges and bond orders throughout the reaction. nih.govresearchgate.net These methods provide a foundational understanding of the molecule's intrinsic reactivity based on its electronic properties.

This compound can exist in several tautomeric forms due to proton migration. The primary equilibrium is the keto-enol tautomerism between the 4-hydroxypyridine (B47283) form and the 4-pyridone form. A secondary equilibrium involves the amino-imine tautomerism of the group at position 2.

Theoretical calculations and experimental data for closely related compounds consistently show that the pyridone form is significantly more stable than the hydroxypyridine form. wayne.educhemtube3d.com For instance, ab initio calculations indicate that 4-pyridone is more stable than 4-hydroxypyridine. wayne.edu This preference is often enhanced in polar solvents due to the larger dipole moment of the pyridone tautomer. Studies on 3-amino-4-pyridone (B15134873) have shown it exists predominantly in the pyridone form by a large factor. rsc.org

CompoundMore Stable TautomerEnergy Difference / KTMethodReference
2-Hydroxypyridine / 2-Pyridone2-Pyridone0.3 kcal/molAb initio calculation wayne.edu
4-Hydroxypyridine / 4-Pyridone4-Pyridone-2.4 kcal/mol (favoring Hydroxypyridine)Ab initio calculation wayne.edu
3-Amino-4-pyridonePyridone formKT ≈ 104.6Experimental (UV spec.) rsc.org
3-Nitro-4-pyridonePyridone formKT ≈ 103.4Experimental (UV spec.) rsc.org

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, key flexible points include the rotation of the C3-aldehyde group and the C2-amino group. Computational methods can map the potential energy surface associated with these rotations to identify low-energy conformers and the barriers between them. nih.gov This analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Computational chemistry allows for the detailed simulation of reaction pathways, providing a step-by-step map of a chemical transformation. This involves locating the transition state (the highest energy point along the reaction coordinate) and connecting it to the reactants and products via the minimum energy path. For substituted pyridines, these methods have been used to elucidate mechanisms for reactions like alkylation and nucleophilic substitution. nih.govacs.org For example, DFT calculations on the alkylation of pyridine (B92270) have detailed the reaction pathways for both C2- and C4-substitution, identifying key intermediates and transition states. acs.org By analogy, similar computational studies on this compound could map the pathways for reactions involving its functional groups, such as the oxidation of the aldehyde or acylation of the amino group, and calculate the associated activation energies.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.govarxiv.org While often used to study the conformational flexibility of large biomolecules, MD is also applicable to smaller molecules like this compound to understand its behavior in solution. nih.govnih.gov An MD simulation could reveal how the molecule interacts with solvent molecules, its average conformation, and the flexibility of its functional groups. nih.govnih.govnih.gov In the context of reaction dynamics, MD can be used to sample starting configurations for a reaction or to study the diffusion of reactants. For related hydroxypyridine derivatives, MD simulations have been used to understand their interactions within the active sites of enzymes, showing how the molecule is positioned and which interactions stabilize its binding. nih.govnih.gov

Elucidation of Reaction Mechanisms

Understanding the precise sequence of bond-making and bond-breaking events in a reaction is fundamental to controlling chemical outcomes. Experimental techniques, often complemented by theoretical calculations, are used to elucidate these mechanisms.

The Kinetic Isotope Effect (KIE) is a powerful experimental tool for investigating reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., replacing hydrogen with deuterium). wikipedia.org A KIE is typically expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy one (kH). wikipedia.org

The effect arises because the heavier isotope forms a stronger chemical bond with a lower zero-point vibrational energy, thus requiring more energy to break. libretexts.org A significant primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu Secondary KIEs are smaller effects observed when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.orglibretexts.org

For a reaction involving this compound, a KIE study could provide definitive mechanistic evidence. For example, in an oxidation reaction of the aldehyde group, replacing the aldehyde hydrogen with deuterium (B1214612) would be expected to produce a large primary KIE if the C-H bond cleavage is the rate-limiting step. Similarly, studying the deuteration of the amino group (N-H vs. N-D) could clarify the role of this group in reactions, such as its involvement in proton transfer steps.

Isotope SubstitutionTypical klight/kheavy RangeInterpretationReference
Primary C-H / C-D~2 to 8C-H bond is broken in the rate-determining step. libretexts.org
Secondary α (sp3 → sp2)0.95 - 1.05Change in hybridization at a non-reacting center. princeton.edu
Secondary α (sp2 → sp3)1.10 - 1.25Change in hybridization at a non-reacting center. youtube.com
Inverse KIE (kH/kD < 1)< 1A bond to the isotope becomes stiffer in the transition state. princeton.edu

Intermediate Identification and Characterization

While specific, experimentally isolated intermediates of this compound reactions are not extensively documented in the literature, theoretical studies and analogies to similar molecules allow for the postulation of several key transient species. The identification and characterization of these intermediates are crucial for understanding the reaction mechanisms at a molecular level.

In reactions involving the aldehyde functionality, a common intermediate is a hemiacetal or hemiketal , formed by the nucleophilic attack of an alcohol on the carbonyl carbon. In the case of this compound, intramolecular reactions are possible. For instance, the 4-hydroxyl group could attack the aldehyde, leading to a cyclic hemiacetal.

Another significant class of intermediates arises from reactions involving the amino group. The reaction of the amino group with the aldehyde can lead to the formation of a carbinolamine . This intermediate is typically unstable and can subsequently dehydrate to form a Schiff base (or an imine). The formation of such intermediates is a cornerstone of many biological and synthetic reactions.

In the context of electrophilic substitution on the pyridine ring, the formation of a sigma complex (also known as an arenium ion) is a critical intermediate. The stability of this intermediate is influenced by the directing effects of the existing substituents. The amino and hydroxyl groups are electron-donating and would stabilize a positive charge, while the aldehyde group is electron-withdrawing.

Table 1: Postulated Intermediates in Reactions of this compound

Intermediate TypePrecursor Functional Group(s)Plausible Reaction Type
Cyclic HemiacetalAldehyde, HydroxylIntramolecular cyclization
CarbinolamineAldehyde, AminoNucleophilic addition
Schiff Base (Imine)CarbinolamineDehydration
Sigma ComplexPyridine Ring, ElectrophileElectrophilic aromatic substitution
ZwitterionAmino, Aldehyde/HydroxylAcid-base reaction

The characterization of these transient species would typically involve a combination of spectroscopic techniques and computational modeling. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy could be used to detect the formation of hemiacetals or carbinolamines in solution. Infrared (IR) spectroscopy would show characteristic changes in the carbonyl and amine/hydroxyl stretching frequencies upon reaction. Computational methods, such as Density Functional Theory (DFT), are invaluable for calculating the energies and structures of these intermediates, providing insights into their stability and the feasibility of different reaction pathways.

Role of Specific Functional Groups in Reaction Progression

The progression of any reaction involving this compound is intricately directed by its functional groups. Their individual and collective electronic and steric effects determine the molecule's nucleophilic and electrophilic sites and the stability of reaction intermediates and transition states.

The Aldehyde Group (-CHO): The carbonyl carbon of the aldehyde is electrophilic and is a prime target for nucleophiles. The aldehyde group also has an electron-withdrawing effect on the pyridine ring through resonance and induction, deactivating the ring towards electrophilic attack, particularly at the ortho and para positions relative to it.

The Amino Group (-NH2): The amino group is a strong activating group and is nucleophilic due to the lone pair of electrons on the nitrogen atom. It directs incoming electrophiles to the ortho and para positions of the pyridine ring. The amino group can also act as a base, becoming protonated in acidic conditions, which would change its electronic effect to electron-withdrawing.

The Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom. It is also acidic and can be deprotonated to form a phenoxide-like species, which is an even stronger activating group.

In nucleophilic reactions, the aldehyde is the most likely site of attack. However, the nucleophilicity of the amino group could also lead to its participation in reactions, for example, by forming a Schiff base with another aldehyde.

Table 2: Influence of Functional Groups on the Reactivity of this compound

Functional GroupElectronic Effect on Pyridine RingRole in Reaction Progression
Aldehyde (-CHO)Deactivating (electron-withdrawing)Electrophilic center for nucleophilic attack.
Amino (-NH2)Activating (electron-donating)Nucleophilic center, directs electrophilic substitution.
Hydroxyl (-OH)Activating (electron-donating)Nucleophilic center, directs electrophilic substitution.

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of 2-Amino-4-hydroxynicotinaldehyde, offering deep insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Deuterium (B1214612) Incorporation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. mdpi.com

Mechanistic Insights: In the context of synthesizing this compound, in-situ NMR monitoring can track the consumption of reactants and the formation of intermediates and the final product in real-time. mdpi.comnih.gov This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst choice. Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning all proton and carbon signals, confirming the connectivity between the aldehyde, amino, and hydroxyl groups with the pyridine (B92270) ring. chemtube3d.com

Deuterium Incorporation Studies: Deuterium (²H) labeling is a valuable tool for probing reaction mechanisms and understanding molecular dynamics. acs.orgsigmaaldrich.com By replacing specific protons with deuterium, researchers can track the path of atoms through a reaction sequence. ²H NMR spectroscopy can directly detect the presence and location of deuterium in the this compound structure. sigmaaldrich.comrsc.org This is particularly useful for studying tautomerism, where the position of the hydroxyl proton can be definitively determined by observing the presence or absence of a deuterium signal at that site after exchange in a deuterated solvent like D₂O. researchgate.net The kinetic isotope effect, observed through changes in reaction rates upon deuteration, can also provide critical evidence for bond-breaking steps in the reaction mechanism. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents estimated chemical shift (δ) ranges in ppm relative to a standard (like TMS). Actual values can vary based on solvent and experimental conditions.

Atom Type Nucleus Predicted Chemical Shift (ppm) Notes
Pyridine Ring Proton (H-5)¹H7.0 - 7.5Downfield due to ring currents, influenced by adjacent substituents.
Pyridine Ring Proton (H-6)¹H7.8 - 8.3Typically the most downfield ring proton due to proximity to the ring nitrogen.
Amino Protons (-NH₂)¹H4.5 - 6.0Broad signal, chemical shift is concentration and solvent dependent, exchanges with D₂O.
Hydroxyl Proton (-OH)¹H9.0 - 11.0Can be broad, position is highly dependent on solvent, temperature, and hydrogen bonding. Exchanges with D₂O.
Aldehyde Proton (-CHO)¹H9.5 - 10.5Characteristic downfield singlet.
Pyridine Ring Carbon (C-2)¹³C155 - 165Attached to the amino group.
Pyridine Ring Carbon (C-3)¹³C110 - 120Attached to the aldehyde group.
Pyridine Ring Carbon (C-4)¹³C160 - 170Attached to the hydroxyl group.
Pyridine Ring Carbon (C-5)¹³C105 - 115
Pyridine Ring Carbon (C-6)¹³C145 - 155
Aldehyde Carbon (-CHO)¹³C190 - 200Characteristic downfield signal for a carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Tautomer Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By measuring the absorption (IR) or scattering (Raman) of light, these methods provide a "fingerprint" of the functional groups present in this compound. nih.govtsijournals.com

Vibrational Analysis: The spectra obtained from IR and Raman analysis reveal characteristic frequencies corresponding to the stretching and bending of specific bonds. For instance, the C=O stretch of the aldehyde group, the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, and the various C=C and C=N vibrations within the pyridine ring all appear at distinct wavenumbers. sigmaaldrich.comnih.gov Comparing experimental spectra with theoretical calculations from methods like Density Functional Theory (DFT) can lead to a detailed assignment of all fundamental vibrational modes. tsijournals.com

Tautomer Identification: A key application of vibrational spectroscopy for this compound is the identification of the predominant tautomeric form. This compound can theoretically exist in equilibrium between its 4-hydroxy-pyridine form and its 4-pyridone tautomer. These two forms have distinct vibrational signatures. rsc.orgrsc.org

Hydroxy Form: Characterized by a broad O-H stretching band (around 3200-3600 cm⁻¹) and the absence of a typical ketone C=O stretch. mdpi.comnih.gov

Pyridone Form: Characterized by a strong C=O stretching band (around 1640-1680 cm⁻¹) and an N-H stretching band instead of the O-H band. chemtube3d.comrsc.org

The presence and relative intensities of these key bands in the IR and Raman spectra can determine which tautomer predominates in a given state (solid, solution) and how factors like solvent polarity influence the equilibrium. nih.govrsc.org

Table 2: Key Vibrational Frequencies for Tautomer Identification of this compound

Vibrational Mode Functional Group Tautomeric Form Expected Wavenumber (cm⁻¹) Spectroscopy
O-H StretchHydroxylHydroxy-pyridine3200 - 3600 (broad)IR, Raman
N-H StretchAmineBoth3300 - 3500 (sharp, multiple bands)IR, Raman
C=O StretchAldehydeBoth1680 - 1710IR, Raman
C=O StretchKetonePyridone1640 - 1680IR, Raman
N-H BendAmineBoth1590 - 1650IR
C=C / C=N StretchPyridine RingBoth1400 - 1600IR, Raman

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. kfnl.gov.sa

Reaction Monitoring: MS can be coupled directly to a reaction vessel to monitor progress online. researchgate.netnih.gov Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can continuously sample the reaction mixture, allowing for the real-time detection of the disappearance of starting materials and the appearance of the product ion corresponding to the exact mass of this compound. researchgate.net This provides immediate feedback on reaction kinetics and yield.

Product Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the synthesized product, confirming that it matches C₆H₆N₂O₂. Tandem mass spectrometry (MS/MS) involves isolating the parent ion, fragmenting it, and analyzing the resulting daughter ions. The fragmentation pattern is a unique characteristic of the molecule's structure. researchgate.netkfnl.gov.sa For this compound, expected fragmentation pathways could include the loss of neutral molecules like CO (from the aldehyde), HCN, or H₂O, providing definitive structural confirmation. kfnl.gov.sanih.govnih.gov

Table 3: Expected Mass Spectrometry Data for this compound

Analysis Type Ion Expected m/z Information Provided
High-Resolution MS[M+H]⁺139.0502Confirms the elemental composition (C₆H₆N₂O₂)
MS/MS Fragmentation[M+H - CO]⁺111.0553Loss of the aldehyde group
MS/MS Fragmentation[M+H - H₂O]⁺121.0396Loss of the hydroxyl group
MS/MS Fragmentation[M+H - NH₃]⁺122.0369Loss of the amino group
MS/MS FragmentationPyridine Ring FragmentsVariousCharacteristic ions from the cleavage of the nicotinic acid backbone

Crystallographic Analysis

Crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction is the unparalleled method for determining its absolute solid-state structure. This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.

The analysis yields a detailed three-dimensional electron density map of the molecule, from which the exact positions of all non-hydrogen atoms can be determined. This provides unambiguous data on bond lengths, bond angles, and torsional angles. Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding between the amino, hydroxyl, and aldehyde groups, and π-π stacking of the pyridine rings. This information is crucial for understanding the compound's physical properties and its solid-state tautomeric preference. rsc.org

Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are vital for isolating the pure compound from reaction byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for this purpose. A solution of the crude product is passed through a column containing a stationary phase. Due to differences in polarity and interaction with the stationary phase, the components of the mixture travel through the column at different rates and are separated.

For purity assessment, an analytical HPLC coupled with a UV or diode-array detector (DAD) can be used. The purity of the this compound sample is determined by comparing the area of its corresponding peak to the total area of all peaks in the chromatogram. For isolating larger quantities of the pure compound, preparative HPLC is employed, which uses larger columns to handle higher sample loads.

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful two-dimensional analysis. nih.govnih.govspringernature.com The LC separates the components of the mixture, which are then directly ionized and analyzed by the MS. This allows for the confident identification of the main product peak and the characterization of any impurities based on their unique mass-to-charge ratios and fragmentation patterns. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the separation, quantification, and analysis of pyridine derivatives like this compound. helixchrom.comresearchgate.net These techniques are favored for their high resolution and sensitivity, particularly for compounds that are not easily volatilized.

The analysis of hydrophilic and polar compounds such as aminopyridines is often achieved using reversed-phase HPLC. helixchrom.comhelixchrom.com In this method, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.com To improve the peak shape and resolution of basic compounds like pyridine derivatives, an acidic modifier like formic acid or sulfuric acid is often added to the mobile phase. helixchrom.com A gradient elution, where the concentration of the organic solvent is increased over the course of the analysis, is commonly employed to effectively separate multiple components within a sample. sielc.com

Detection is frequently carried out using a UV detector, as pyridine and its derivatives absorb light in the UV spectrum. helixchrom.comsielc.com The choice of wavelength is optimized for the specific analyte to ensure maximum sensitivity.

UPLC represents a significant advancement over traditional HPLC, utilizing columns packed with smaller sub-2 µm particles and operating at much higher pressures. This results in faster analysis times, greater resolution, and improved sensitivity. nih.gov While the fundamental principles of separation are the same as HPLC, UPLC systems are specifically designed to handle the increased backpressure. nih.gov The AccQ.Tag UPLC method, for instance, involves a pre-column derivatization step to enhance the analysis of amino-containing compounds. nih.gov

Table 1: Typical HPLC/UPLC Parameters for Pyridine Derivative Analysis

Parameter HPLC UPLC
Stationary Phase Reversed-Phase C18 (e.g., Primesep 100, 5 µm) sielc.com Reversed-Phase C18 (sub-2 µm particles) nih.gov
Mobile Phase Water/Acetonitrile with an acid modifier (e.g., H₂SO₄) sielc.com Water/Acetonitrile with a derivatization agent (e.g., AQC)
Elution Mode Gradient or Isocratic helixchrom.comsielc.com Gradient
Detection UV-Vis Detector (e.g., 250 nm) sielc.com UV/Vis or Photodiode Array (PDA) Detector

| Column Temperature | Ambient or controlled (e.g., 50 °C) | Controlled (e.g., 50 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com However, polar compounds with active hydrogens, such as this compound, are non-volatile and require a chemical modification process known as derivatization before they can be analyzed by GC. sigmaaldrich.comnih.gov

Derivatization makes the analyte more volatile and thermally stable by replacing the active hydrogens on the amino (-NH2) and hydroxyl (-OH) groups with nonpolar moieties. sigmaaldrich.com A very common method for this is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com These TBDMS derivatives are noted for being more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar SLB-5ms column). sigmaaldrich.com The separated components then enter the mass spectrometer, which ionizes them, typically through electron ionization (EI). youtube.com The resulting ions are sorted by their mass-to-charge ratio, producing a mass spectrum. This spectrum acts as a chemical fingerprint, showing the molecular weight and characteristic fragmentation patterns of the derivative, which allows for confident identification and quantification of the original compound. youtube.comsigmaaldrich.com

Table 2: Typical GC-MS Parameters for Derivatized Amino Compound Analysis

Parameter Description
Derivatization Reagent MTBSTFA (forms TBDMS derivatives) sigmaaldrich.com
GC Column SLB-5ms (e.g., 20 m x 0.18 mm I.D., 0.18 µm) sigmaaldrich.com
Carrier Gas Helium
Inlet Temperature 250 - 280 °C
Oven Temperature Program Ramped temperature gradient to elute derivatives sigmaaldrich.com
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap

| Scan Range | m/z 50-550 to detect characteristic fragments sigmaaldrich.com |

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Formic Acid
Methanol
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Currently, there are no established, high-yield synthetic routes specifically for 2-Amino-4-hydroxynicotinaldehyde. Research into the synthesis of related substituted pyridines often involves multi-step processes that may lack efficiency or selectivity. nih.govsigmaaldrich.comnih.gov Future research could focus on developing novel synthetic pathways. One potential approach could be the targeted oxidation and amination of a suitable precursor, such as a substituted hydroxypyridine. Another avenue could involve the strategic formylation of a pre-functionalized 2-amino-4-hydroxypyridine (B184335), a compound for which some synthetic data exists. thermofisher.commdpi.comresearchgate.net The development of a robust and scalable synthesis is the first critical step toward enabling further investigation of this compound's properties and applications.

Exploration of Catalytic Applications Beyond Current Scope

The presence of both an amino and a hydroxyl group suggests that this compound could act as a bidentate or tridentate ligand in coordination chemistry. These structural features are known to be effective in stabilizing metal centers and facilitating catalytic transformations. nih.gov For instance, the related compound 2-hydroxynicotinaldehyde (B1277654) has been utilized as a transient directing group in palladium-catalyzed C-H activation reactions. alfa-chemistry.com Future research could explore the potential of this compound and its metal complexes as catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the pyridine (B92270) ring, modulated by the amino and hydroxyl substituents, could lead to unique catalytic activities.

Integration with Flow Chemistry and Automated Synthesis

Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes to enhance efficiency, safety, and scalability. The development of a synthetic route for this compound could be significantly advanced by integrating flow chemistry principles. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities. Automated synthesis platforms could be employed to rapidly screen different reaction conditions and catalysts, accelerating the optimization of its synthesis.

Advanced Materials Science Applications (excluding biological materials)

Pyridine-containing polymers and materials often exhibit interesting electronic and optical properties. The functional groups on this compound make it a promising candidate for incorporation into novel polymers and advanced materials. The aldehyde group can participate in condensation reactions to form Schiff bases, which are known to have applications in sensors and electro-optical materials. The amino and hydroxyl groups could be used to create hydrogen-bonded networks, influencing the material's mechanical and thermal properties. Research in this area could lead to the development of new functional materials with tailored properties for applications in electronics, photonics, and separations.

Computational Design of Derivatives with Tailored Reactivity

In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound and its derivatives. Density Functional Theory (DFT) calculations could be used to model its electronic structure, predict its spectroscopic signatures, and understand its reactivity in various chemical transformations. Furthermore, computational screening could be employed to design new derivatives with optimized properties for specific applications, such as enhanced catalytic activity or improved performance in materials science. This in-silico approach can guide future experimental work, making the exploration of this compound's chemical space more efficient and targeted.

Q & A

Q. How can researchers optimize the synthesis of 2-Amino-4-hydroxynicotinaldehyde to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves adjusting reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, chlorinated pyridine derivatives (e.g., 4-Amino-2,6-dichloronicotinaldehyde) are synthesized via regioselective halogenation under controlled acidic conditions . For this compound, substituting halogenation with hydroxylation steps (e.g., using hydroxylamine or catalytic hydroxylation) could be explored. Purity can be monitored via HPLC with UV detection (λ = 254 nm) and compared against reference standards like 2-Aminonicotinic acid derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard guidelines for structurally similar amines (e.g., skin corrosion/irritation Category 2, H315; eye irritation Category 2A, H319). Use nitrile gloves, chemical-resistant lab coats, and fume hoods to minimize exposure. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and hydroxyl/amino group positions.
  • FT-IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H/O-H stretch).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 153.06 g/mol). Compare with analogs like 6-(4-Formylphenyl)nicotinaldehyde (C₁₃H₉NO₂, [M+H]⁺ = 212.07) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Conflicting data (e.g., unexpected NMR shifts) may arise from tautomerism or solvent effects. Perform variable-temperature NMR to identify dynamic equilibria. Computational tools like DFT (Density Functional Theory) can model electronic environments and predict spectral patterns. Cross-validate with X-ray crystallography for solid-state structures, as done for 2-(Aminomethyl)-4-nitroaniline hydrochloride .

Q. What strategies are recommended for studying the reactivity of this compound in multicomponent reactions?

  • Methodological Answer : Design reactions under inert atmospheres (N₂/Ar) to prevent aldehyde oxidation. Test nucleophilic additions (e.g., Grignard reagents) or cyclocondensations (e.g., with hydrazines to form pyrazole derivatives). Monitor kinetics via in-situ IR or LC-MS. For example, 6-((4-Formylphenyl)ethynyl)nicotinaldehyde undergoes Sonogashira coupling with alkynes under Pd catalysis .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or oxidoreductases). Compare with structurally related compounds like 2-Amino-6-methylnicotinonitrile (CAS 84647-20-1), which shows enzyme inhibition properties . MD (Molecular Dynamics) simulations over 100 ns can assess binding stability. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What analytical workflows are suitable for quantifying 2-Amino-4-hydroxynotinaldehyde in complex matrices?

  • Methodological Answer : Develop a UPLC-MS/MS method with isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) to correct for matrix effects. Optimize chromatographic separation using C18 columns (e.g., Waters ACQUITY) with 0.1% formic acid in water/acetonitrile gradients. Validate LOQ (Limit of Quantification) and recovery rates per ICH guidelines, as demonstrated for nitrofuran metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.